Home > Products > Screening Compounds P38110 > Trovirdine hydrochloride
Trovirdine hydrochloride - 148311-89-1

Trovirdine hydrochloride

Catalog Number: EVT-284367
CAS Number: 148311-89-1
Molecular Formula: C13H14BrClN4S
Molecular Weight: 373.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine.
Overview

Trovirdine hydrochloride, also known as LY-300046, is a synthetic compound that functions as a reverse transcriptase inhibitor, primarily investigated for its potential in treating Human Immunodeficiency Virus (HIV) infections. This compound has garnered attention due to its efficacy in inhibiting HIV replication and is currently undergoing clinical trials to evaluate its therapeutic potential .

Source

Trovirdine hydrochloride was developed as part of a series of heterocyclic compounds aimed at enhancing the potency of HIV treatments. The compound's synthesis involves the formation of a phenethylthiazolylthiourea core structure, which is critical for its biological activity . Its development is linked to the need for more effective antiretroviral therapies as HIV continues to present significant treatment challenges globally.

Classification

Trovirdine hydrochloride falls under the category of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are characterized by their ability to bind to the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA, which is a crucial step in the HIV replication cycle .

Synthesis Analysis

Methods

The synthesis of Trovirdine hydrochloride involves multiple chemical reactions that culminate in the formation of its active structure. The key steps include:

  1. Formation of Core Structure: The initial phase focuses on synthesizing the phenethylthiazolylthiourea core, which is essential for the compound's activity.
  2. Chemical Modifications: Subsequent reactions involve modifications to enhance potency and selectivity against HIV-1 reverse transcriptase.

Technical Details

The synthesis process typically employs standard organic chemistry techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Purification: Techniques like recrystallization or chromatography are used to obtain pure Trovirdine hydrochloride from reaction mixtures.

The detailed synthetic pathway can be found in specialized literature focusing on anti-HIV compounds .

Molecular Structure Analysis

Structure

The molecular structure of Trovirdine hydrochloride features a thiazole ring fused with a phenethyl group. This configuration is critical for its interaction with the reverse transcriptase enzyme.

Data

  • Molecular Formula: C₁₈H₂₁ClN₄S
  • Molecular Weight: 364.91 g/mol
  • CAS Number: 148311-89-1

The structural representation highlights the importance of specific functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions

Trovirdine hydrochloride undergoes various chemical reactions that can include:

  • Nucleophilic Substitution: Key in forming the thiazole ring.
  • Condensation Reactions: Important for linking different molecular fragments.

Technical Details

These reactions are carefully controlled to ensure high yield and purity, utilizing solvents and catalysts that optimize reaction conditions. The kinetics and mechanisms of these reactions have been studied extensively to improve synthetic efficiency .

Mechanism of Action

Process

Trovirdine hydrochloride acts by binding non-competitively to the reverse transcriptase enzyme, inhibiting its function. This prevents the conversion of viral RNA into DNA, effectively halting the replication cycle of HIV.

Data

Research has shown that Trovirdine hydrochloride exhibits high selectivity for HIV-1 over other reverse transcriptases, making it a promising candidate for therapeutic application .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and methanol but insoluble in organic solvents like chloroform.

Chemical Properties

Relevant analyses have indicated that these properties are conducive to formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Trovirdine hydrochloride is primarily researched for its application as an antiretroviral agent in HIV treatment regimens. Its unique mechanism of action positions it as a valuable addition to existing therapies, particularly in cases where resistance to other drugs has developed.

Introduction to Trovirdine Hydrochloride as an HIV-1 Reverse Transcriptase Inhibitor

Historical Context of PETT Compounds in Antiretroviral Drug Discovery

The systematic deconstruction of complex tricyclic HIV-1 reverse transcriptase (RT) inhibitors in the early 1990s led to the identification of phenethylthiazolylthiourea (PETT) as a novel chemotype with significant antiviral potential. Researchers dissected the rigid framework of tetrahydroimidazobenzodiazepinthione inhibitors to reveal simpler pharmacophoric elements capable of inhibiting RT through non-nucleoside mechanisms. This rational approach culminated in the discovery of LY73497 (N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea), the prototype PETT compound exhibiting micromolar inhibitory activity against HIV-1 replication in MT-4 cells without cytotoxicity. Subsequent optimization through integrated synthesis and molecular modeling yielded LY300046.HCl (trovirdine hydrochloride), which demonstrated nanomolar potency (EC₅₀ = 0.02 μM) against wild-type HIV-1 and improved pharmacokinetic properties, advancing to phase I clinical trials by 1996 [3] [5].

The structural evolution of PETT derivatives exemplified a successful fragment-based drug design strategy:

  • Core simplification: Replacement of the tricyclic scaffold with flexible thiourea linkers enhanced synthetic accessibility while retaining target engagement
  • Heterocyclic diversification: Strategic incorporation of pyridyl rings improved binding pocket complementarity
  • Substituent optimization: Bromine atoms at specific positions enhanced hydrophobic interactions within the NNIBP

Table 1: Evolution of Key PETT Compounds

CompoundStructureAnti-HIV-1 Activity (EC₅₀)Cytotoxicity (CC₅₀)
LY73497Phenethyl-thiazolylthiourea0.8 μM>100 μM
LY300046.HCl (Trovirdine)N-[2-(2-pyridyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea0.02 μM60 μM
Advanced analogsPiperidinyl/piperazinyl replacements<0.01 μM>100 μM

Pharmacological Significance of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs constitute a therapeutically indispensable class of antiretroviral agents distinguished by their allosteric inhibition mechanism and high specificity for HIV-1 RT. Unlike nucleoside analogs (NRTIs) that compete with natural substrates and terminate DNA chain elongation, NNRTIs bind a distinct hydrophobic pocket (NNIBP) located approximately 10Å from the RT catalytic site. This binding induces conformational changes that restrict RT mobility, effectively suppressing polymerase activity without requiring intracellular activation [1] [4]. The pharmacological advantages of NNRTIs include:

  • Target specificity: Minimal inhibition of human DNA polymerases α, β, and γ at therapeutic concentrations, translating to reduced mitochondrial toxicity compared to NRTIs [2]
  • Potency enhancement: Synergistic effects in combination antiretroviral therapy (cART), particularly with NRTI backbones, enabling sustained viral suppression
  • Chemical diversity: Over 50 structurally distinct scaffolds identified to date, allowing circumvention of shared resistance pathways

The NNRTI binding pocket comprises conserved residues (L100, V106, Y181, Y188, G190, W229, Y318) that form adaptable van der Waals contacts and π-stacking interactions. First-generation agents like nevirapine adopt a "butterfly" conformation within this pocket, while second-generation inhibitors like etravirine utilize a "horseshoe" orientation to maintain efficacy against common resistance mutations (K103N, Y181C) [2] [4]. This structural adaptability underpins their enduring clinical utility despite emerging resistance challenges.

Table 2: Key Characteristics of NNRTI Generations

GenerationRepresentativesResistance BarrierPrimary Mutations Affecting Efficacy
FirstNevirapine, DelavirdineLowK103N, Y181C, G190A
SecondEtravirine, RilpivirineModerateE138K, Y181V, M230L
PETT-derivedTrovirdineLow-intermediateY181C (6-fold ↓), L100I (5-fold ↓)

Rationale for Trovirdine Hydrochloride Development Within the PETT Series

Trovirdine hydrochloride emerged from focused structure-activity relationship (SAR) studies aimed at optimizing PETT compounds for enhanced target engagement and mutant strain coverage. Molecular modeling of early PETT-RT complexes revealed critical spatial gaps around the compound's pyridyl ring system, suggesting opportunities for steric optimization [8]. Key design strategies implemented in trovirdine's development included:

  • Bidirectional heterocyclic expansion: Introduction of a 5-bromopyridyl moiety at the N'-position and 2-pyridyl substitution at the N-phenethyl position improved π-stacking with aromatic residues (Y181, Y188, W229) while filling hydrophobic subpockets [3]
  • Halogen bonding optimization: The 5-bromo substituent specifically enhanced interactions with backbone carbonyls of the NNIBP, contributing to its low nanomolar potency (IC₅₀ = 0.6-5 nM against wild-type RT) [3]
  • Resilience engineering: Despite remaining susceptible to Y181C mutations (EC₅₀ shift from 0.02 μM to 1.2 μM), trovirdine maintained efficacy against Ile100 mutants (ED₅₀ = 9-100 nM), representing a significant improvement over first-generation PETT analogs [3] [8]

Computational docking studies later revealed that trovirdine's planar pyridyl rings did not fully occupy the plasticity of the NNIBP, inspiring subsequent development of nonplanar piperidinyl/piperazinyl derivatives. These advanced analogs demonstrated >10-fold potency increases against mutant strains by better accommodating conformational shifts in the resistant RT enzymes [8]. Trovirdine's clinical investigation represented a critical proof-of-concept for the PETT pharmacophore, validating its unique chemical space within the NNRTI landscape despite eventual discontinuation.

Table 3: Trovirdine Resistance Profile Against HIV-1 Mutants

VariantEC₅₀ (μM)Fold-Change vs Wild-TypeMolecular Basis of Resistance
Wild-Type0.021.0Baseline
Y181C1.260Loss of π-π stacking with tyrosine
Ile1000.094.5Steric hindrance in hydrophobic pocket
Cys1810.031.5Minor impact due to preserved bonding

Catalog of Compounds Mentioned

  • Trovirdine hydrochloride
  • LY300046.HCl
  • LY73497
  • Nevirapine
  • Etravirine
  • Rilpivirine
  • Efavirenz
  • Delavirdine
  • Zidovudine (AZT)
  • Saquinavir

Properties

CAS Number

148311-89-1

Product Name

Trovirdine hydrochloride

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride

Molecular Formula

C13H14BrClN4S

Molecular Weight

373.70 g/mol

InChI

InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H

InChI Key

IUQKLSJRANLIKE-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.